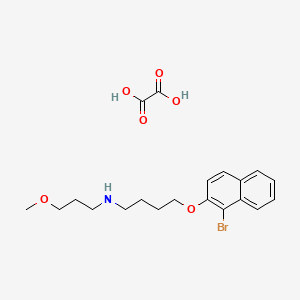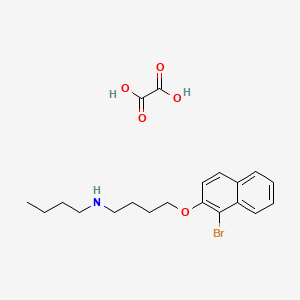
4-(1-bromonaphthalen-2-yl)oxy-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Overview
Description
4-(1-bromonaphthalen-2-yl)oxy-N-(3-methoxypropyl)butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a bromonaphthalene moiety linked to a butan-1-amine group via an ether linkage, with an additional methoxypropyl substituent. The presence of oxalic acid as a counterion further enhances its chemical stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-bromonaphthalen-2-yl)oxy-N-(3-methoxypropyl)butan-1-amine typically involves multiple steps, starting with the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then subjected to etherification with 4-hydroxybutan-1-amine to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1-bromonaphthalen-2-yl)oxy-N-(3-methoxypropyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
4-(1-bromonaphthalen-2-yl)oxy-N-(3-methoxypropyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-bromonaphthalen-2-yl)oxy-N-(3-methoxypropyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromonaphthalene-1-boronic acid: Similar in structure but contains a boronic acid group instead of an amine.
4-Bromo-1-naphthaleneboronic acid: Another boronic acid derivative with similar reactivity.
Uniqueness
4-(1-bromonaphthalen-2-yl)oxy-N-(3-methoxypropyl)butan-1-amine is unique due to its combination of a bromonaphthalene moiety with an amine and methoxypropyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-bromonaphthalen-2-yl)oxy-N-(3-methoxypropyl)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO2.C2H2O4/c1-21-13-6-12-20-11-4-5-14-22-17-10-9-15-7-2-3-8-16(15)18(17)19;3-1(4)2(5)6/h2-3,7-10,20H,4-6,11-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSRDDUOIIJRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002778.png)
![1-[2-(4-sec-butylphenoxy)ethyl]pyrrolidine](/img/structure/B4002785.png)
![2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid](/img/structure/B4002795.png)
![1-[3-(4-Methoxyphenoxy)propyl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B4002798.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4002806.png)
![N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4002811.png)
![N-[3-(4-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine](/img/structure/B4002816.png)
![1-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002829.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4002834.png)
![3-(methylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002843.png)
![1-[3-(2-Bromo-4-methylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002857.png)

![1-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002870.png)
![N-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4002874.png)
